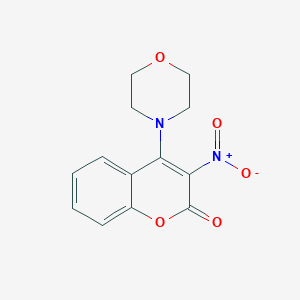

Coumarin, 4-morpholino-3-nitro-

説明

Coumarin, 4-morpholino-3-nitro- is a chemical compound. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis and functionalization of coumarins have advanced with innovative strategies . This enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures .Molecular Structure Analysis

The molecular structure of coumarin compounds is complex and varies based on the functional groups attached to the coumarin ring .Chemical Reactions Analysis

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry . The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin compounds are influenced by the functional groups attached to the coumarin ring . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .科学的研究の応用

Fluorescent Chemosensors

Coumarins are widely used in the development of fluorescent chemosensors due to their ability to label biomolecules, detect metal ions, microenvironment polarity, and pH levels. Their role in molecular imaging and analytical chemistry is significant, offering low-cost options for fluorescent materials .

Medicinal Chemistry

The chemical and pharmacological potential of coumarins is vast, with applications in medicinal chemistry as versatile natural derivatives. They contribute to improved lipophilicity, binding selectivity, and metabolic stability of medicinal compounds .

Cytotoxic Properties

Coumarins, particularly O-prenylated types, exhibit cytotoxic properties that vary with the length of the prenyl chain. This affects the molecule’s lipophilicity and its ability to penetrate cells, which is crucial in therapeutic applications .

Combating Diseases

Coumarin hybrids have been synthesized as a new strategy in medicinal chemistry to combat various diseases. These include microbial infections, cancer, inflammatory conditions, and neurodegenerative disorders .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-morpholin-4-yl-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOMMFZCTIFHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

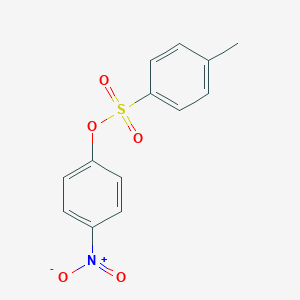

Canonical SMILES |

C1COCCN1C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198537 | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Coumarin, 4-morpholino-3-nitro- | |

CAS RN |

50527-34-9 | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-morpholino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)

![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)